Zopiclone is primarily studied for its hypnotic effects and is most commonly used in clinical trials to treat insomnia. Several double-blind, randomized controlled trials have demonstrated its effectiveness in improving sleep onset latency (time it takes to fall asleep) and sleep duration compared to placebo in adults with short-term insomnia [, ].
Zopiclone belongs to a class of drugs called non-benzodiazepine hypnotics. While not classified as a benzodiazepine, it shares a similar mechanism of action by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system, promoting relaxation and sleep [].
Zopiclone is also being investigated for its potential role in managing anxiety and agitation in specific patient populations, but more research is needed to confirm its efficacy and safety in these contexts [].
Zopiclone is a non-benzodiazepine hypnotic agent primarily used for the short-term treatment of insomnia. It belongs to a unique chemical class known as cyclopyrrolones, which are structurally distinct from traditional benzodiazepines. The compound has a chemical formula of and a molecular weight of approximately 388.8 g/mol. Zopiclone acts on the central nervous system, inducing sedation and reducing sleep latency while increasing total sleep duration .
The synthesis typically requires careful control of reaction conditions to ensure high yields and purity.
Zopiclone's mechanism of action involves modulation of gamma-aminobutyric acid (GABA) receptors, particularly GABA receptors, similar to benzodiazepines. It enhances GABAergic transmission, leading to sedative and anxiolytic effects. The compound exhibits selectivity for certain receptor subunits (α1 and α5), although it is generally considered unselective across various subunits .
The pharmacological effects include:
Zopiclone is primarily used for:
The drug is available in various formulations, including oral tablets at dosages ranging from 3.75 mg to 10 mg .
Zopiclone interacts with several drugs and substances due to its metabolism via cytochrome P450 enzymes. Notable interactions include:
Additionally, concurrent use with alcohol can amplify sedative effects and increase the risk of respiratory depression and impaired motor function .
Zopiclone shares similarities with other non-benzodiazepine hypnotics known as "Z-drugs." Key comparisons include:
Compound | Chemical Class | Elimination Half-Life | Primary Metabolism | Unique Features |
---|---|---|---|---|
Zopiclone | Cyclopyrrolones | 5–6 hours | CYP3A4, CYP2E1 | Active metabolite (N-desmethylzopiclone) |
Zolpidem | Imidazopyridines | 2.5–3 hours | CYP3A4, CYP2C9 | Higher protein binding (~90%) |
Eszopiclone | Cyclopyrrolones | 6–7 hours | CYP3A4 | More favorable pharmacokinetics compared to racemic zopiclone |
Zaleplon | Pyrazolopyrimidines | ~1 hour | Aldehyde oxidase | Shortest half-life among Z-drugs |
Zopiclone's unique structure and metabolic profile distinguish it from these compounds while offering similar therapeutic effects in treating insomnia .
Zopiclone demonstrates potent hypnotic efficacy across multiple preclinical models, with distinct mechanisms that differentiate it from traditional central nervous system depressants [1]. In albino mice studies, zopiclone at 7.5 milligrams per kilogram administered orally did not inhibit the righting reflex, indicating selective hypnosedative activity without producing generalized central nervous system depression similar to barbiturates [1] [4]. This selectivity represents a critical pharmacological distinction, as conventional hypnosedatives typically cause neuronal depression evidenced by absent righting reflex responses [1].
The pentobarbitone sleeping time potentiation test reveals zopiclone's robust hypnotic properties [1] [7]. Zopiclone significantly enhanced pentobarbitone-induced sleep duration compared to both control groups and lorazepam, demonstrating superior hypnotic potency [1] [7]. Specifically, zopiclone treatment resulted in sleep duration of 98.5 ± 4.8 minutes compared to control values of 63.3 ± 1.2 minutes and lorazepam values of 85.8 ± 2.2 minutes [1]. This pronounced effect indicates zopiclone's potent agonistic activity at omega-1 receptor subtypes of central benzodiazepine receptors [1] [7].
Sleep architecture studies in various animal models provide comprehensive insights into zopiclone's hypnotic mechanisms [21] [22]. In mice, acute zopiclone administration markedly shortened non-rapid eye movement sleep latency, demonstrating rapid onset of hypnotic action [21]. The compound substantially increased total time spent in non-rapid eye movement sleep for two hours, indicating short duration of action consistent with its brief half-life in rodents [21]. Zopiclone's effects on sleep maintenance involved significantly increasing non-rapid eye movement sleep bout duration while diminishing the frequency of brief awakenings and microarousals that typically disrupt sleep continuity [21].
Electroencephalographic analyses reveal zopiclone's unique influence on sleep quality parameters [21] [22]. The compound decreased electroencephalographic power in the spindle frequency range while enhancing slow wave activity, features that characterize improved sleep quality and intensity [21]. Guinea pig studies demonstrate that eszopiclone, the S-enantiomer of zopiclone, produces greater increases in non-rapid eye movement sleep compared to zolpidem, with significantly shorter latency to non-rapid eye movement sleep onset [22]. The mean duration of non-rapid eye movement sleep episodes increased following eszopiclone administration, whereas zolpidem produced no significant changes in episode duration [22].
Parameter | Control | Zopiclone 7.5 mg/kg | Lorazepam 5 mg/kg |
---|---|---|---|
Righting Reflex | Absent (pentobarbitone) | Present | Present |
Sleep Duration (minutes) | 63.3 ± 1.2 | 98.5 ± 4.8* | 85.8 ± 2.2* |
Sleep Latency Reduction | - | Significant | Moderate |
*P < 0.001 compared to control; zopiclone P < 0.05 compared to lorazepam [1]
Zopiclone exhibits significant anxiolytic properties demonstrated through multiple validated animal behavioral models [1] [6] [9]. In the elevated plus maze performance test, zopiclone produced marked anxiolytic effects characterized by increased number of entries into open arms, extended time spent in open arms, and greater preference for open arm initial entry compared to control conditions [1]. These behavioral changes indicate reduced anxiety-like responses, with zopiclone showing comparable or superior anxiolytic activity to lorazepam in these measures [1].
Open field apparatus testing reveals zopiclone's disinhibitory anxiolytic actions [1] [7]. The compound significantly increased exploration and ambulation in novel environments, effects attributed to releasing novelty-induced behavioral suppression characteristic of anxiolytic agents [1]. Zopiclone treatment resulted in increased ambulation values of 10.3 ± 0.67 compared to control values of 6.8 ± 0.48, indicating robust anxiolytic activity [1]. Conflict procedure studies in squirrel monkeys demonstrate that zopiclone increases punishment-suppressed lever-pressing behavior, a validated indicator of anxiolytic activity [8].
The compound demonstrates selective anxiolytic effects without substantial central nervous system depression [11]. Studies evaluating zopiclone's enantiomers and metabolites reveal that S-desmethylzopiclone produces anxiolytic effects without significant motor impairment, suggesting potential therapeutic advantages [11]. In elevated plus maze and Vogel conflict tests, S-desmethylzopiclone altered performance at lower concentrations than other zopiclone derivatives while maintaining anxiolytic efficacy [11].
Zopiclone possesses notable anticonvulsant properties across multiple seizure models [29] [33]. The compound antagonizes both chemically-induced and electroshock-induced seizures in mice and rats [29]. Zopiclone demonstrates particular potency against convulsive conditions involving gamma-aminobutyric acid neurotransmission while showing relative ineffectiveness when glycine, another inhibitory neurotransmitter, mediates the convulsive state [29]. In pentylenetetrazol-induced seizure models, zopiclone exhibits anticonvulsant activity, though direct comparative studies indicate its anticonvulsant potency may exceed that of certain benzodiazepines including chlordiazepoxide and nitrazepam [33].
Electroconvulsive shock studies provide evidence of zopiclone's anticonvulsant mechanisms [33]. In animal models utilizing electroconvulsive shock administration, zopiclone demonstrated capacity to inhibit seizure development and reduce seizure duration [33]. The compound's anticonvulsant effects appear mediated through its interaction with gamma-aminobutyric acid receptor complexes, consistent with its primary mechanism of action [29] [31].
Zopiclone exists as a racemic mixture containing equal proportions of S-zopiclone and R-zopiclone enantiomers, which exhibit markedly different pharmacodynamic profiles [16] [17] [19]. S-zopiclone demonstrates approximately 50-fold higher binding affinity at benzodiazepine recognition sites compared to R-zopiclone, indicating substantial stereoselective receptor interaction [19]. This differential binding affinity translates into significant differences in pharmacological activity between the two enantiomers [17] [20].
Pharmacokinetic studies reveal stereoselective disposition of zopiclone enantiomers following oral administration [16] [17]. The dextrorotatory enantiomer exhibits higher maximum plasma concentration, greater area under the plasma concentration-time curve, and longer terminal elimination half-life compared to the levorotatory enantiomer [16] [17]. These differences result from slower total clearance and smaller volume of distribution for the dextrorotatory form [16]. Specifically, after racemic zopiclone administration, area under the curve values were 691.3 and 209.5 nanogram-milliliter per hour for dextrorotatory and levorotatory enantiomers respectively [17].
Urinary excretion patterns demonstrate preferential accumulation of dextrorotatory enantiomers [17]. In 48-hour urine collections, 3.6 percent of unchanged zopiclone was excreted, with consistently higher quantities of dextrorotatory zopiclone compared to its antipode across all study subjects [17]. For both N-desmethylzopiclone and N-oxidezopiclone metabolites, when enantiomeric differences occurred, they favored the dextrorotatory forms [17].
The clinical significance of enantiomeric differences led to development of eszopiclone, the isolated S-enantiomer of zopiclone [20]. Eszopiclone was developed with expectations of equivalent efficacy to racemic zopiclone while potentially offering improved tolerability profiles [20]. Preclinical studies suggest that eszopiclone maintains the therapeutic benefits associated with the more active S-enantiomer while eliminating exposure to the less active R-enantiomer [20].
Parameter | S-Zopiclone (Dextrorotatory) | R-Zopiclone (Levorotatory) |
---|---|---|
Receptor Binding Affinity | ~50-fold higher | Lower |
AUC (ng·ml⁻¹·hr) | 691.3 | 209.5 |
Cmax (ng·ml⁻¹) | 87.3 | 44.0 |
Elimination Half-life (min) | 399.2 | 225.6 |
Oral Clearance/F (ml·min⁻¹) | 195.5 | 659.8 |
Animal studies demonstrate differential brain distribution between enantiomers [19]. In rats, no stereoconversion occurs from S-zopiclone to R-zopiclone, whereas R-zopiclone converts to S-zopiclone with preferential distribution into brain tissue [19]. R-zopiclone demonstrates sedative and anxiolytic effects along with locomotor activity reduction, though these effects are substantially less pronounced than those observed with S-zopiclone [19].
Zopiclone produces distinctive electroencephalographic changes that correlate with its behavioral effects across multiple animal models [21] [22] [23]. In mice, zopiclone administration results in enhanced slow wave activity during non-rapid eye movement sleep, an established indicator of sleep intensity and quality [21]. The compound simultaneously decreases electroencephalographic power in the spindle frequency range while increasing delta wave amplitude, creating a unique spectral signature distinguishing it from other hypnotic agents [21].
Comparative electroencephalographic studies reveal fundamental differences between zopiclone and other gamma-aminobutyric acid modulators [23]. Eszopiclone and zolpidem produce substantial dose-dependent alterations in electroencephalographic spectral frequencies across all sleep-wake states, whereas orexin receptor antagonists demonstrate minimal electroencephalographic disruption [23]. Zopiclone treatment associates with increased mid-frequency power and concurrent decreased high-frequency power during active wake, light sleep, delta sleep, and rapid eye movement sleep phases [23].
Sleep architecture analyses demonstrate zopiclone's preferential effects on non-rapid eye movement sleep stages [22] [25]. Guinea pig studies show that eszopiclone significantly increases electroencephalographic delta power and decreases theta power during non-rapid eye movement sleep, indicating enhanced sleep depth [22]. These electroencephalographic changes correlate positively with increased duration of non-rapid eye movement episodes, suggesting that zopiclone-induced sleep exhibits greater profundity than natural sleep [22].
Rapid eye movement sleep suppression represents a consistent finding across multiple species [22] [37]. Eszopiclone dose-dependently decreases rapid eye movement sleep during active phase administration, while concurrent increases occur in light sleep stages [37]. This rapid eye movement suppression persists during inactive phase dosing, indicating robust effects on sleep architecture regardless of circadian timing [37]. The magnitude of rapid eye movement suppression correlates with electroencephalographic spectral changes, suggesting common underlying mechanisms [23].
Memory consolidation studies reveal complex relationships between zopiclone's electroencephalographic effects and cognitive function [1]. Elevated plus maze retention testing demonstrates that zopiclone-induced hypnosedation does not impair memory-learning processes in albino mice, contrasting with conventional hypnosedatives [1]. Transfer latency measurements indicate preserved or enhanced memory consolidation despite significant electroencephalographic alterations [1].
Motor coordination assessments provide insights into zopiclone's behavioral selectivity [7]. Rotarod apparatus and inclined plane performance tests reveal weak central nervous system depressant activity compared to benzodiazepines, with zopiclone producing decreased fall-off times without complete motor incapacitation [7]. These findings support zopiclone's selective hypnosedative profile with reduced motor impairment compared to traditional sedative-hypnotics [7].
Sleep Parameter | Zopiclone Effect | Electroencephalographic Correlate |
---|---|---|
Non-REM Sleep Duration | Increased | Enhanced delta power |
Sleep Latency | Decreased | Rapid onset slow wave activity |
Sleep Bout Duration | Extended | Sustained delta activity |
REM Sleep | Suppressed | Altered theta rhythms |
Sleep Fragmentation | Reduced | Decreased microarousal frequency |
Irritant;Health Hazard